N-(4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Description
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amide linkage connecting a phenylcyclopentane moiety to the thiophene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C23H22N2O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H22N2O2S/c26-21(20-9-6-16-28-20)24-18-10-12-19(13-11-18)25-22(27)23(14-4-5-15-23)17-7-2-1-3-8-17/h1-3,6-13,16H,4-5,14-15H2,(H,24,26)(H,25,27) |
InChI Key |
NDQRQXJKILNMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, BH3 complexes
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated thiophene derivatives
Scientific Research Applications
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as succinate dehydrogenase (SDH), leading to disruption of cellular respiration and energy production . Additionally, it can modulate receptor activity by binding to specific sites, thereby influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide: Exhibits similar structural features but with a methoxy group and a pyrazole ring.
N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide: Contains a fluorophenethyl group and a pyrazole ring, showing comparable biological activities.
Uniqueness
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a phenylcyclopentane moiety and a thiophene ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
